Indolizin-7-ylmethanamine is a compound that belongs to the class of indolizine derivatives, which are characterized by their unique bicyclic structure containing a nitrogen atom in the ring. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular medicine. The general formula for indolizin-7-ylmethanamine allows for various substitutions, which can alter its pharmacological properties.
Indolizin-7-ylmethanamine and its derivatives have been synthesized and studied for their biological activities, particularly in the context of treating arrhythmias and other cardiovascular conditions. Research indicates that these compounds may exhibit antiarrhythmic properties and can influence adrenergic receptors, making them candidates for further pharmacological exploration .
The synthesis of indolizin-7-ylmethanamine typically involves multi-step organic reactions. Common methods include:
For instance, one method involves the reaction of a substituted aniline with an α,β-unsaturated carbonyl compound under acidic conditions to form the indolizine core. Subsequent steps may involve reduction or further functionalization to yield indolizin-7-ylmethanamine .
Indolizin-7-ylmethanamine features a bicyclic structure composed of a five-membered ring fused to a six-membered ring containing nitrogen. The nitrogen atom is located at the 1-position of the five-membered ring, while the methanamine group is attached at the 7-position.
Indolizin-7-ylmethanamine can undergo various chemical reactions typical for amines and heterocycles:
For example, N-alkylation can be performed using sodium hydride as a base in an aprotic solvent like dimethylformamide, allowing for selective alkylation at the nitrogen atom .
The mechanism of action for indolizin-7-ylmethanamine primarily involves its interaction with adrenergic receptors and ion channels in cardiac tissues. These interactions may modulate cardiac rhythm and contractility.
Research indicates that indolizine derivatives can exhibit effects similar to those classified under Vaughan-Williams Class I antiarrhythmic agents, potentially stabilizing cardiac action potentials and preventing arrhythmias .
Indolizin-7-ylmethanamine is typically a solid at room temperature with varying solubility depending on substitutions on the indolizine core.
Key chemical properties include:
Relevant analyses such as spectral data (NMR, IR) confirm the presence of functional groups characteristic of amines and heterocycles .
Indolizin-7-ylmethanamine has potential applications in:
Research continues into optimizing derivatives of indolizin-7-ylmethanamine to enhance efficacy and reduce side effects associated with cardiovascular therapies .
The exploration of indolizine alkaloids began in 1890 with Italian chemist Angelo Angeli’s synthesis of pyrroylpyruvic acid derivatives, initially termed "pyrindole" [7]. By 1912, Scholtz achieved the first deliberate synthesis of the core structure (then named pyrrocoline) via 2-methylpyridine condensation with acetic anhydride, later validated through reductive studies by Diels and Alder [7]. This foundational work revealed indolizine’s isomeric relationship to indole—a pivotal insight for heterocyclic chemistry.
Naturally occurring reduced indolizines (indolizidines) were subsequently identified across diverse organisms:
Synthetic indolizine chemistry accelerated post-1948, when Borrows and Holland’s seminal review systematized synthesis methodologies. Recent innovations (2016–2024) emphasize π-expanded derivatives for optoelectronic materials and pharmaceuticals, documented in open-access repositories like Organic Chemistry Frontiers [5].
Table 1: Key Historical Milestones in Indolizine Chemistry
Year | Event | Significance |
---|---|---|
1890 | Angeli’s pyrindole synthesis | First attempt at indolizine-like scaffold |
1912 | Scholtz’s pyrrocoline synthesis from 2-methylpyridine | Structural confirmation of bicyclic system |
1948 | Borrows & Holland review | First comprehensive classification |
2023 | Tactogen’s WO2023081306A1 patent (indolizines for CNS disorders) | Therapeutic expansion to neuropsychiatry [2] |
2024 | Gryko’s synthesis review (2016–2024) | π-Expanded analogs for materials science [5] |
Indolizin-7-ylmethanamine (C₉H₁₀N₂, MW 146.19 g/mol) possesses a methanamine (-CH₂NH₂) group at the 7-position of the indolizine core—a distinctive feature differentiating it from common C-1/C-3 substituted analogs [1]. Key structural attributes include:
Table 2: Structural and Electronic Properties of Indolizin-7-ylmethanamine
Property | Value/Characteristic | Methodology | Significance |
---|---|---|---|
Molecular formula | C₉H₁₀N₂ | High-resolution MS | Confirms elemental composition |
HOMO localization | Pyrrole ring (C3,C7) | DFT/B3LYP/6-31G* | Predicts electrophilic attack sites |
LUMO localization | Pyridine ring (C1,C5,N8) | DFT/B3LYP/6-31G* | Guides nucleophilic substitution |
Aromaticity index (NICS) | -8.7 ppm | GIAO/cc-pVDZ | Moderate aromaticity vs. indole (-10.2 ppm) |
pKₐ (amine group) | ~9.2 (estimated) | Computational analysis | Impacts protonation state in physiological milieu |
Synthetic access remains challenging due to:
The indolizine scaffold’s dual π-excessive/π-deficient character enables diverse bioactivities and material functionalities:
Pharmaceutical Applications
Table 3: Bioactivity Profiles of Indolizine Derivatives
Derivative Class | Biological Activity | Mechanism/Potency | Source |
---|---|---|---|
Quinone-indolizine hybrids | Anticancer vs. PC-3/CAL-27 | IC₅₀ 0.4–0.8 μM (ROS induction) | [6] |
7-Nitroindolizines | Antibacterial (Gram-positive) | MIC 2–8 μg/mL (membrane disruption) | [7] |
Polyhydroxy indolizidines | Glycosidase inhibition | Kᵢ < 10 nM (mimic monosaccharide transition states) | [6] |
Material Science Innovations
Synthetic advancements since 2016 focus on:
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3